molecular formula C18H14N2O4 B2484065 N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-04-4

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2484065
CAS RN: 852372-04-4
M. Wt: 322.32
InChI Key: LJDYIKXLKMYDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of molecules that are synthesized for various pharmacological and chemical studies. Its structure suggests it may interact with biological receptors and possess unique chemical and physical properties.

Synthesis Analysis

Synthesis approaches for related compounds often involve multi-step reactions, starting from basic building blocks like indoles and benzodioxoles. Techniques include condensation reactions, functional group transformations, and ring-closure strategies, aiming for high purity and yield. For instance, the synthesis of structurally related anxiolytic agents shows the complexity and precision required in such chemical syntheses (Dumoulin et al., 1998).

Scientific Research Applications

Cannabinoid Receptor Type 2 Ligands

  • Research has explored indol-3-yl-oxoacetamides, similar in structure to N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, as potent and selective ligands for Cannabinoid Receptor Type 2 (CB2). One study found that a fluorinated derivative was a highly potent and selective CB2 ligand (Moldovan et al., 2017).

Synthesis of Key Pharmaceutical Intermediates

  • Another study focused on the synthesis of diastereoisomeric and enantiomeric impurities in a key intermediate structurally related to N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, which is crucial in the synthesis of tadalafil, a phosphodiesterase type-5 inhibitor (Yu et al., 2012).

Antimicrobial and Antioxidant Agents

  • Research has been conducted on synthesizing compounds incorporating benzodiazepines and indole moieties, showing potent antimicrobial activity and very good antioxidant activity. This work includes the development of compounds similar to N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (Naraboli & Biradar, 2017).

Cholinesterase and Monoamine Oxidase Dual Inhibitors

  • N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a molecule structurally similar to N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, has been identified as a new cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).

Anticancer Agents

  • Research involving N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, which bear resemblance to N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, revealed that these compounds are promising for new anticancer agents' search (Horishny et al., 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-10-16(12-4-2-3-5-13(12)19-10)17(21)18(22)20-11-6-7-14-15(8-11)24-9-23-14/h2-8,19H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDYIKXLKMYDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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